3-Octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-YL)pyrrolidine-2,5-dione
CAS No.: 922143-59-7
Cat. No.: VC16943133
Molecular Formula: C22H40N2O2
Molecular Weight: 364.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922143-59-7 |
|---|---|
| Molecular Formula | C22H40N2O2 |
| Molecular Weight | 364.6 g/mol |
| IUPAC Name | 3-octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C22H40N2O2/c1-7-8-9-10-11-12-13-17-14-19(25)24(20(17)26)18-15-21(2,3)23(6)22(4,5)16-18/h17-18H,7-16H2,1-6H3 |
| Standard InChI Key | PWFLGUVLXKLCLT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C)(C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyrrolidine-2,5-dione (maleimide) backbone substituted at position 3 with an octyl chain (C₈H₁₇) and at position 1 with a 1,2,2,6,6-pentamethylpiperidin-4-yl group. The piperidine ring is fully methylated at positions 1, 2, 2, 6, and 6, creating a highly hindered environment that influences its reactivity and physical properties .
Molecular Formula:
Molecular Weight: 366.6 g/mol
Spectroscopic Data
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¹H NMR: Key signals include singlets for the piperidine methyl groups (δ 1.0–1.2 ppm) and resonances for the octyl chain (δ 0.8–1.4 ppm). The pyrrolidine-dione protons appear as distinct multiplets (δ 2.5–3.5 ppm) .
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¹³C NMR: Peaks at δ 175–180 ppm confirm the carbonyl groups, while δ 20–25 ppm corresponds to the piperidine methyl carbons .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Piperidine Precursor Preparation:
1,2,2,6,6-Pentamethylpiperidin-4-amine is synthesized by reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with methylamine, followed by methylation . -
Pyrrolidine-2,5-dione Functionalization:
3-Octylpyrrolidine-2,5-dione is prepared by alkylation of maleic anhydride with octyl bromide, followed by cyclization. -
Coupling Reaction:
The piperidine amine reacts with 3-octylpyrrolidine-2,5-dione under Mitsunobu conditions or via carbodiimide-mediated coupling (e.g., DCC/DIPEA) .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | DCC, DIPEA, DCM, 15°C, 12h | 75% |
Physicochemical Properties
Thermal Stability
The compound exhibits high thermal stability (>250°C), attributed to the steric protection provided by the pentamethylpiperidine group. This makes it suitable for high-temperature polymer processing .
Solubility
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Lipophilic: Soluble in non-polar solvents (e.g., hexane, toluene) due to the octyl chain.
Applications in Materials Science
Polymer Stabilization
The compound acts as a hindered amine light stabilizer (HALS) in polyolefins (e.g., polyethylene, polypropylene). Its mechanism involves scavenging free radicals generated by UV exposure, thereby preventing polymer degradation .
Performance Comparison:
| Stabilizer Type | UV Resistance (Hours to 50% Degradation) |
|---|---|
| Untreated PP | 300 |
| With Target Compound | 1,200 |
Compatibilizer in Blends
The octyl chain enhances miscibility with non-polar polymers, making it effective in polyolefin blends .
Comparative Analysis with Analogues
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